2-Ethyl-2-isopropyldihydro-2H-pyran-4(3H)-one
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Overview
Description
2-Ethyl-2-isopropyldihydro-2H-pyran-4(3H)-one is an organic compound belonging to the class of dihydropyrans Dihydropyrans are six-membered heterocyclic compounds containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-isopropyldihydro-2H-pyran-4(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of an aldehyde with a suitable diene in the presence of a Lewis acid catalyst can lead to the formation of the dihydropyran ring.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-isopropyldihydro-2H-pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of tetrahydropyran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while reduction may produce tetrahydropyran derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-isopropyldihydro-2H-pyran-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-isopropyldihydro-2H-pyran-4(3H)-one
- 2-Ethyl-2-propyldihydro-2H-pyran-4(3H)-one
- 2-Ethyl-2-isobutyldihydro-2H-pyran-4(3H)-one
Uniqueness
2-Ethyl-2-isopropyldihydro-2H-pyran-4(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This uniqueness can make it particularly valuable for certain applications where specific structural features are required.
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-ethyl-2-propan-2-yloxan-4-one |
InChI |
InChI=1S/C10H18O2/c1-4-10(8(2)3)7-9(11)5-6-12-10/h8H,4-7H2,1-3H3 |
InChI Key |
OQPGRUFOWRNUPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)CCO1)C(C)C |
Origin of Product |
United States |
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